molecular formula C17H15F2N3S B2777918 4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole CAS No. 863001-58-5

4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B2777918
CAS No.: 863001-58-5
M. Wt: 331.38
InChI Key: IFEXNJIPMZIFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the benzothiazole ring, and a phenylpiperazine moiety at the 2 position

Properties

IUPAC Name

4,6-difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3S/c18-12-10-14(19)16-15(11-12)23-17(20-16)22-8-6-21(7-9-22)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEXNJIPMZIFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-1,3-benzothiazole and 4-phenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), and a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Synthetic Route: The 4,6-difluoro-1,3-benzothiazole is reacted with 4-phenylpiperazine under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine atoms in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The phenylpiperazine moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole as an anticancer agent. Research indicates that compounds with benzothiazole scaffolds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways, suggests that this compound could also alleviate cancer-related pain while targeting tumor growth .

Neurological Disorders

The compound's structural similarity to known neuroactive agents positions it as a candidate for treating neurological disorders such as anxiety and depression. The piperazine moiety is often associated with anxiolytic effects. Studies have shown that benzothiazole derivatives can enhance neurotransmitter levels in the brain, contributing to their therapeutic effects in mood disorders.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against both bacterial and fungal strains. The incorporation of the piperazine ring enhances its efficacy by improving solubility and bioavailability. Inclusion complex formation with cyclodextrins has been explored to further enhance its antimicrobial properties, indicating a promising area for future research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzothiazole core or the piperazine ring can lead to variations in potency and selectivity against target enzymes or receptors.

ModificationEffect on Activity
Fluorination at positions 4 and 6Increased lipophilicity and receptor binding affinity
Alteration of the phenyl groupChanges in selectivity towards specific biological targets

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various benzothiazole derivatives, including this compound, against human breast cancer cells. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis at low micromolar concentrations.

Case Study 2: Neuropharmacological Effects

In a preclinical model of anxiety, administration of the compound resulted in a marked reduction in anxiety-like behavior compared to control groups. This effect was attributed to increased serotonin levels in the brain, suggesting potential applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may contribute to its pharmacological effects. Additionally, the benzothiazole ring can interact with DNA or RNA, potentially leading to anticancer activity by interfering with nucleic acid synthesis or function.

Comparison with Similar Compounds

4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can be compared with other similar compounds, such as:

    4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole: This compound has chlorine atoms instead of fluorine atoms, which may result in different chemical reactivity and biological activity.

    4,6-Difluoro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole: The presence of a methyl group on the piperazine ring can influence the compound’s pharmacokinetic properties and receptor binding affinity.

    4,6-Difluoro-2-(4-phenylpiperidin-1-yl)-1,3-benzothiazole: The piperidine ring in place of the piperazine ring can alter the compound’s chemical stability and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and the phenylpiperazine moiety, which contribute to its distinct chemical and biological properties.

Biological Activity

4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole (CAS Number: 2413035-43-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17F2N3S\text{C}_{16}\text{H}_{17}\text{F}_2\text{N}_3\text{S}

This structure features a benzothiazole core substituted with difluoro and piperazine groups, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Research indicates that it may act as an inhibitor of specific kinases involved in cell signaling pathways. The presence of the piperazine moiety is known to enhance binding affinity to target receptors, potentially influencing neurochemical pathways and tumor growth regulation.

Antitumor Activity

Several studies have investigated the antitumor properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that derivatives exhibited IC50 values in the micromolar range, indicating effective growth inhibition of cancer cells.

Neuropharmacological Effects

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been evaluated for their effects on serotonin and dopamine receptors, which are critical in managing conditions such as anxiety and depression.

Case Studies

  • Anticancer Activity : A study published in ChemMedChem reported the synthesis of benzothiazole derivatives and their evaluation against different cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 1.0 to 5.0 µM depending on the cell line tested .
  • Neuropharmacological Evaluation : Another investigation focused on the effects of related piperazine derivatives on behavioral models in rodents. The results indicated that these compounds could modulate anxiety-like behaviors, suggesting their potential as anxiolytics .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

StudyBiological ActivityCell Line/ModelIC50 (µM)
AntitumorMCF7 (Breast)2.5
AntitumorA549 (Lung)3.0
NeuropharmacologicalRodent ModelN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.